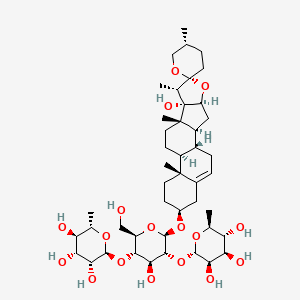Pennogenin 3-O-beta-chacotrioside
CAS No.: 55916-52-4
Cat. No.: VC6748216
Molecular Formula: C45H72O17
Molecular Weight: 885.054
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55916-52-4 |
|---|---|
| Molecular Formula | C45H72O17 |
| Molecular Weight | 885.054 |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
| Standard InChI | InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 |
| Standard InChI Key | NABPSKKFOWENEB-ONNJRIIHSA-N |
| SMILES | CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Introduction
Chemical Structure and Physicochemical Properties
Pennogenin 3-O-β-chacotrioside is characterized by a steroidal aglycone core (pennogenin) conjugated to a trisaccharide moiety through a β-glycosidic bond at the C-3 position. The trisaccharide consists of two α-L-rhamnopyranosyl units and one β-D-glucopyranosyl unit, forming a chacotrioside configuration . Its molecular formula, C₄₅H₇₂O₁₇, corresponds to a monoisotopic mass of 884.477 Da .
Table 1: Physicochemical Properties of Pennogenin 3-O-β-Chacotrioside
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 885.04 g/mol | |
| Solubility in DMSO | 8.85 mg/mL (10 mM) | |
| Storage Conditions | -20°C (powder); -80°C (solution) | |
| Density | 1.42 g/cm³ (predicted) | |
| CAS Number | 55916-52-4 |
The compound’s stability is optimal when stored in airtight containers protected from light, with solutions remaining viable for up to two weeks at -20°C . Its lipophilic nature, indicated by an XLogP3-AA value of 0.1 , suggests moderate membrane permeability, a critical factor for bioavailability.
Natural Sources and Extraction
Pennogenin 3-O-β-chacotrioside is predominantly isolated from species within the Paris genus, including Paris polyphylla and Paris yunnanensis, as well as Dioscorea bulbifera . Extraction protocols typically involve ethanol or methanol maceration of dried rhizomes, followed by chromatographic purification using silica gel or reverse-phase columns . Commercial suppliers offer the compound at purities ≥98%, with prices ranging from $59/mg to $735/100 mg, reflecting its high demand in pharmacological research .
Pharmacological Activities
Anticancer Mechanisms in Non-Small Cell Lung Cancer
In NSCLC cell lines (e.g., A549), pennogenin 3-O-β-chacotrioside demonstrates dose-dependent cytotoxicity, with IC₅₀ values in the low micromolar range . Treatment triggers apoptosis through dual pathways:
-
Extrinsic Pathway: Downregulation of caspase 8 and phospho-ERK1/2, reducing survival signals .
-
Intrinsic Pathway: Increased cytochrome C release and cleavage of caspase 9, leading to caspase 3 activation .
Cell cycle analysis reveals G2/M phase arrest, mediated by inhibition of cyclin B1 and CDK1 . Additionally, Transwell assays show 60–70% suppression of invasion and migration at 10 μM, correlating with reduced MMP-9 expression .
Autophagy Modulation in Colorectal Cancer
In colorectal cancer models, the compound upregulates autophagy markers LC3-II and Beclin-1 by 2.5-fold, promoting autophagosome formation . This autophagic flux enhances chemosensitivity to 5-fluorouracil, synergistically reducing cell viability by 40% compared to monotherapy . Paradoxically, prolonged exposure (>48 hours) induces autosis, a form of autophagy-associated cell death, through NADPH oxidase-mediated ROS generation .
Molecular Targets and Signaling Pathways
Antibody microarray profiling in NSCLC cells identified 13 proteins differentially expressed post-treatment, including:
KEGG pathway analysis highlights enrichment in platinum drug resistance (p = 0.002) and p53 signaling (p = 0.015) . Network pharmacology models predict interactions with EGFR and mTOR, though experimental validation remains pending .
Research Methods and Experimental Models
Key methodologies employed in studying pennogenin 3-O-β-chacotrioside include:
In Vitro Assays
Protein Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume